molecular formula C15H23N3O3 B14415809 Urea, N-(4-nitrophenyl)-N'-octyl- CAS No. 83963-54-6

Urea, N-(4-nitrophenyl)-N'-octyl-

Cat. No.: B14415809
CAS No.: 83963-54-6
M. Wt: 293.36 g/mol
InChI Key: YCOBGDNYANPWPE-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Urea, N-(4-nitrophenyl)-N’-octyl- can be achieved through several methods. One common approach involves the reaction of 4-nitroaniline with octyl isocyanate. The reaction typically takes place in an organic solvent such as dichloromethane or toluene, under reflux conditions. The resulting product is then purified through recrystallization or column chromatography.

Another method involves the use of phosgene as a reagent. In this approach, 4-nitroaniline is first converted to its corresponding isocyanate derivative using phosgene. The isocyanate is then reacted with octylamine to form the desired urea compound. This method requires careful handling of phosgene due to its toxicity and reactivity .

Industrial Production Methods

Industrial production of Urea, N-(4-nitrophenyl)-N’-octyl- often involves large-scale synthesis using automated reactors. The process typically includes the use of high-purity reagents and solvents to ensure the quality of the final product. The reaction conditions are optimized to maximize yield and minimize by-products. Purification steps such as distillation, crystallization, and filtration are employed to obtain the compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

Urea, N-(4-nitrophenyl)-N’-octyl- undergoes various chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the nitro group is replaced by other functional groups.

Common Reagents and Conditions

Major Products

Scientific Research Applications

Urea, N-(4-nitrophenyl)-N’-octyl- has several applications in scientific research:

Mechanism of Action

The mechanism of action of Urea, N-(4-nitrophenyl)-N’-octyl- involves its interaction with specific molecular targets. The nitrophenyl group can participate in hydrogen bonding and π-π interactions with proteins and enzymes, potentially inhibiting their activity. The octyl group contributes to the compound’s hydrophobicity, enhancing its ability to interact with lipid membranes and hydrophobic pockets in proteins .

Comparison with Similar Compounds

Similar Compounds

    N,N’-Bis-(4-nitrophenyl)urea: Similar structure but lacks the octyl group.

    N-(4-Nitrophenyl)-N’-phenyl-urea: Contains a phenyl group instead of an octyl group.

    N,N’-Bis-(4-nitrophenyl)urea compound with 4,6-dimethyl-2-pyrimidinone: A complex formed with an additional pyrimidinone moiety.

Uniqueness

Urea, N-(4-nitrophenyl)-N’-octyl- is unique due to the presence of both a nitrophenyl group and an octyl group. This combination imparts distinct chemical properties, such as enhanced hydrophobicity and specific reactivity patterns, making it valuable for various applications in research and industry .

Properties

CAS No.

83963-54-6

Molecular Formula

C15H23N3O3

Molecular Weight

293.36 g/mol

IUPAC Name

1-(4-nitrophenyl)-3-octylurea

InChI

InChI=1S/C15H23N3O3/c1-2-3-4-5-6-7-12-16-15(19)17-13-8-10-14(11-9-13)18(20)21/h8-11H,2-7,12H2,1H3,(H2,16,17,19)

InChI Key

YCOBGDNYANPWPE-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCNC(=O)NC1=CC=C(C=C1)[N+](=O)[O-]

Origin of Product

United States

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